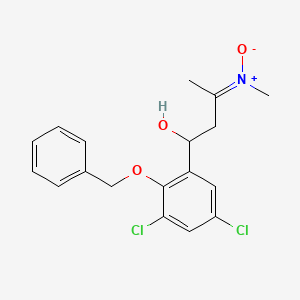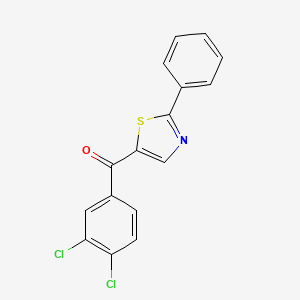
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide
説明
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide (4-DCPMP-4-OH) is a synthetic organic compound that has been studied for its potential medical applications. It is a member of the family of compounds known as phenoxyalkanols, which have been used in a variety of pharmaceutical and industrial applications. 4-DCPMP-4-OH has been investigated for its potential as an anti-inflammatory agent, as well as for its potential use in the treatment of certain cancers.
科学的研究の応用
Synthesis of Complex Molecules : This compound plays a role in the synthesis of complex molecular structures. For example, it is used in the synthesis of 1,3,2-dioxathiolane-4-methylene-2-oxides, which are potential allene oxide equivalents, a significant class of organic compounds (Shipman, Thorpe, & Clemens, 1999).
Formation of Hydroxide-Catalyzed Decomposition : The compound is involved in the hydroxide-catalyzed decomposition of benzoquinone-imine dyes. This process is essential for understanding the kinetics and mechanism of dye degradation, which has practical implications in fields like environmental chemistry (Barra, Tan, & Wong, 2004).
Catalytic Reactions : It is used in catalytic processes, such as the direct catalytic asymmetric Mannich-type reaction, which synthesizes either anti- or syn-α-Hydroxy-β-Amino Ketones. This application is critical in the pharmaceutical industry for developing new drugs (Trost, Jaratjaroonphong, & Reutrakul, 2006).
Electropolymerization and Sensing Applications : The compound is also relevant in the electropolymerization of phenylphenols, showcasing its potential in creating sensitive layers for detecting specific chemicals in organic media. This application is significant in sensor technology and environmental monitoring (Kiss et al., 2022).
Formation of Molecular Complexes : It contributes to the formation of molecular complexes with noncentrosymmetric structures, which are useful in nonlinear optics. This is relevant in the field of materials science, particularly in the development of new optical materials (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
特性
IUPAC Name |
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c1-12(21(2)23)8-17(22)15-9-14(19)10-16(20)18(15)24-11-13-6-4-3-5-7-13/h3-7,9-10,17,22H,8,11H2,1-2H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHNIHEQWMNSP-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[N+](C)[O-])CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=[N+](/C)\[O-])/CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxy-N-methylbutan-2-imine oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B3036149.png)
![[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B3036150.png)

![3-[(2,4-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036153.png)
![3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036155.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-diphenylmalonamide](/img/structure/B3036158.png)
![1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole](/img/structure/B3036159.png)
![2-[3,4-bis(2,4-dichlorobenzoyl)-1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B3036160.png)
![2-(2-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036162.png)

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036165.png)
![3-[(4-Chloroanilino)methylene]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone](/img/structure/B3036167.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B3036169.png)